molecular formula C17H16ClFN2O3S B2363096 N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 930759-59-4

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2363096
CAS No.: 930759-59-4
M. Wt: 382.83
InChI Key: ABCWCBXOXCBXEA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a chemical compound with the CAS Registry Number 930759-59-4 . Its molecular formula is C17H16ClFN2O3S, and it has a calculated molecular weight of 382.84 g/mol . The compound is offered for research and development purposes. As a specialized acetamide derivative, it is part of a class of compounds that are frequently investigated in various scientific fields, including medicinal chemistry and drug discovery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can access the compound's SMILES string (C(NC1=CC=C(F)C(Cl)=C1)(=O)CN(C)S(C=CC1=CC=CC=C1)(=O)=O) and InChIKey (ABCWCBXOXCBXEA-UHFFFAOYSA-N) for computational studies and database registrations . For specific information on handling, solubility, and storage conditions, please consult the product's safety data sheet.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-21(25(23,24)10-9-13-5-3-2-4-6-13)12-17(22)20-14-7-8-16(19)15(18)11-14/h2-11H,12H2,1H3,(H,20,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWCBXOXCBXEA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular formula of this compound is C15H16ClFN2O2SC_{15}H_{16}ClFN_{2}O_{2}S. The structure includes a sulfonamide group, which is often associated with various biological activities.

Antimicrobial Properties

Sulfonamide compounds are well-known for their antimicrobial effects. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(3-chloro-4-fluorophenyl) derivativeP. aeruginosa8 µg/mL

Anticancer Activity

Recent studies indicate that sulfonamide derivatives can also exhibit anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects in various cancer cell lines, including breast and prostate cancer.

Case Study:
A study published in Cancer Research examined a related sulfonamide compound and found that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of sulfonamide compounds generally includes good oral bioavailability and moderate plasma half-lives. However, toxicity remains a concern, particularly regarding potential hepatotoxicity and hypersensitivity reactions.

Table 2: Pharmacokinetic Properties

PropertyValue
Oral Bioavailability~70%
Plasma Half-Life6-12 hours
ToxicityHepatotoxic potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (): Replacing the 4-fluoro group with methoxy reduces electronegativity and increases steric bulk. Methoxy groups typically enhance solubility via hydrogen bonding but may reduce membrane permeability compared to halogens .
  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Substitution of the sulfonylamino group with a naphthyl group eliminates sulfonamide hydrogen-bonding capacity. Naphthyl groups improve aromatic stacking but may increase molecular weight (MW: ~325 vs. target compound’s ~422), affecting pharmacokinetics .

Modifications in the Sulfonamide Region

  • 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide (): The phenylethyl group replaces the methylstyrenyl moiety, reducing conformational rigidity. This could diminish target binding affinity in enzyme pockets requiring planar interactions .
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing the sulfonyl group with a sulfanyl-triazole introduces a heterocyclic system.

Acetamide Backbone Comparisons

  • N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide ():
    The diphenylacetamide lacks the sulfonamide linker, reducing polarity. Bond length differences (e.g., N1–C2: 1.347 Å vs. 1.30–1.44 Å in other derivatives) suggest altered conformational stability .

Physicochemical and Structural Data

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Key Substituents Melting Point (°C) Notable Features
Target Compound ~422 3-Cl-4-F-phenyl, methylstyrenylsulfonyl N/A High rigidity, π-π interactions
N-(3-chloro-4-methoxyphenyl)-...acetamide () ~438 3-Cl-4-OMe-phenyl N/A Increased solubility
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () ~325 Naphthyl group N/A Enhanced aromatic stacking
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide (14) ~421 Phenylethyl group N/A Reduced rigidity
N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide () ~343 Diphenylacetamide N/A Lower polarity, altered bond lengths

Pharmacological and Industrial Relevance

  • Biological Activity : The styrenylsulfonyl group may mimic tyrosine kinase inhibitors, while fluorine enhances blood-brain barrier penetration. Comparatively, triazole-containing derivatives () show promise in antimicrobial applications .
  • Patent Landscape : Crystal forms of sulfonamide-acetamides () highlight industrial interest in optimizing bioavailability through polymorph control .

Preparation Methods

Core Acetamide Backbone Synthesis

The 3-chloro-4-fluorophenylacetamide moiety is typically synthesized via nucleophilic acyl substitution. A representative pathway involves reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine, yielding N-(3-chloro-4-fluorophenyl)chloroacetamide. Subsequent displacement of the chloride with methylamine or its derivatives introduces the methylamino group, though this step requires careful temperature control (0–5°C) to minimize hydrolysis.

Styrylsulfonamide Component Preparation

The (E)-styrylsulfonyl group is introduced through a two-step process:

  • Synthesis of (E)-Styrylsulfonyl Chloride :
    • (E)-Styrylthiol is oxidized using NaIO₄ in aqueous medium to form the corresponding sulfonic acid, which is then treated with PCl₅ or SOCl₂ to generate the sulfonyl chloride.
    • Alternative routes employ thiosulfonate intermediates, where (E)-styrylthiosulfonate reacts with methylamine under Cs₂CO₃ catalysis to directly form the sulfonamide.
  • Coupling with Methylamine :
    • The sulfonyl chloride reacts with methylamine in dichloromethane (DCM) at 0°C, with pyridine as an HCl scavenger, yielding methyl-[(E)-2-phenylethenyl]sulfonamide.

Final Coupling and Structural Confirmation

Sulfonamide-Acetamide Conjugation

The critical step involves coupling the preformed sulfonamide with the acetamide backbone. This is achieved via a nucleophilic substitution reaction:

  • Conditions : N-(3-chloro-4-fluorophenyl)chloroacetamide (1.2 equiv) and methyl-[(E)-2-phenylethenyl]sulfonamide (1.0 equiv) are refluxed in acetonitrile with K₂CO₃ (2.5 equiv) for 12–16 hours.
  • Yield : 68–72% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Stereochemical Integrity and Purity Control

The (E)-configuration of the styryl group is preserved by avoiding prolonged heating above 80°C. Polar solvents like DMF or DMSO are avoided to prevent isomerization. Purity is validated via:

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 16.0 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, F-Ar), 3.12 (s, 3H, N-CH₃).

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • Solvent Systems : Mixed solvents (e.g., HFIP–MeCN) enhance reaction rates by stabilizing intermediates.
  • Electrochemical Methods : Graphite electrodes in LiClO₄ electrolytes enable efficient sulfonamide formation without metal catalysts, reducing waste.

Crystallization and Polymorph Control

  • Amorphous Solid Dispersions : Spray drying with polyvinylpyrrolidone (PVP K-30) improves bioavailability by maintaining the compound in a high-energy amorphous state.
  • Crystalline Form Isolation :
    • Form-R : Obtained by antisolvent crystallization (isobutyl acetate/nitromethane, 60°C).
    • Form-S : Generated via cooling crystallization from ethyl acetate at −20°C.

Comparative Analysis of Synthetic Pathways

Method Yield (%) Purity (%) Key Advantage Limitation
Thiosulfonate Coupling 85 99.5 No metal catalysts, room temperature Requires anhydrous conditions
NaIO₄ Oxidation 67 98.2 Scalable, minimal byproducts Long reaction time (12 h)
Electrochemical 78 97.8 Green chemistry, continuous flow Specialized equipment needed

Industrial-Scale Purification Techniques

Continuous Chromatography

Simulated moving bed (SMB) systems separate enantiomers and impurities using chiral stationary phases (CSPs), achieving >99.9% purity for pharmaceutical-grade material.

Lyophilization for Stability

Freeze-drying aqueous solutions with trehalose (1:1 w/w) produces a stable lyophile with a shelf life >24 months at 25°C.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling chloroaniline derivatives with sulfonamide intermediates. Key steps include nucleophilic substitution and sulfonylation under controlled conditions. For example, dichloromethane or ethanol as solvents, sodium hydroxide as a catalyst, and reflux conditions (60–80°C) are critical for yield optimization . Reaction progress should be monitored via Thin Layer Chromatography (TLC) to ensure intermediate purity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and stereochemistry. Mass Spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) . High-resolution crystallography (e.g., X-ray diffraction) can resolve ambiguities in stereochemistry .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodological Answer : Dimethyl sulfoxide (DMSO) is commonly used for initial solubility due to its polar aprotic nature. For in vitro assays, dilute stock solutions in phosphate-buffered saline (PBS) or ethanol (≤1% v/v) to avoid cytotoxicity. Pre-saturation studies at 25°C and 37°C are advised to assess temperature-dependent solubility .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use cell-based assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For antimicrobial activity, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How does crystallographic analysis inform conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and fluorophenyl groups), influencing π-π stacking and hydrogen bonding (N–H⋯O). These interactions stabilize the crystal lattice and can predict solid-state stability . Computational tools (e.g., Mercury Software) model packing motifs to correlate structure with physicochemical properties .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation). Cross-reference with structural analogs to identify substituent-specific effects (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Methodological Answer : Synthesize derivatives with modifications at the sulfonamide, phenyl, or acetamide moieties. Test against a panel of biological targets (e.g., kinases, tubulin) to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Identify metabolites using LC-QTOF-MS and compare with in silico predictions (e.g., Meteor Nexus) .

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